molecular formula C10H24OSi B15281560 tert-Butyl(isobutoxy)dimethylsilane

tert-Butyl(isobutoxy)dimethylsilane

Cat. No.: B15281560
M. Wt: 188.38 g/mol
InChI Key: NOLNHYYAZYPWPP-UHFFFAOYSA-N
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Description

tert-Butyl(isobutoxy)dimethylsilane: is an organosilicon compound that features a tert-butyl group, an isobutoxy group, and two methyl groups attached to a silicon atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl(isobutoxy)dimethylsilane can be synthesized from tert-butyl(chloro)dimethylsilane. The reaction involves the substitution of the chlorine atom with an isobutoxy group. The reaction typically requires a base, such as sodium hydride, to facilitate the substitution reaction .

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl(isobutoxy)dimethylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The isobutoxy group can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form silanols or siloxanes.

    Reduction Reactions: Reduction reactions can convert the compound into different organosilicon derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include bases like sodium hydride or potassium tert-butoxide.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-Butyl(isobutoxy)dimethylsilane involves the formation of hydrogen bonds with key amino acids in the active sites of enzymes or receptors. This interaction can inhibit or modulate the activity of these molecular targets, leading to various biological effects .

Comparison with Similar Compounds

  • tert-Butyl(4-iodobutoxy)dimethylsilane
  • tert-Butyl(chloro)dimethylsilane
  • tert-Butyl(methoxy)dimethylsilane

Comparison: tert-Butyl(isobutoxy)dimethylsilane is unique due to its isobutoxy group, which imparts distinct reactivity and properties compared to similar compounds. For example, tert-Butyl(4-iodobutoxy)dimethylsilane contains an iodine atom, making it more reactive in substitution reactions .

Properties

Molecular Formula

C10H24OSi

Molecular Weight

188.38 g/mol

IUPAC Name

tert-butyl-dimethyl-(2-methylpropoxy)silane

InChI

InChI=1S/C10H24OSi/c1-9(2)8-11-12(6,7)10(3,4)5/h9H,8H2,1-7H3

InChI Key

NOLNHYYAZYPWPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CO[Si](C)(C)C(C)(C)C

Origin of Product

United States

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